molecular formula C15H11NO3 B2631906 2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 95594-17-5

2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2631906
CAS No.: 95594-17-5
M. Wt: 253.257
InChI Key: UPGQYLVMPYAFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a fused benzene and oxazepine ring system, which imparts unique chemical and biological properties. It has garnered interest in various fields of scientific research due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione can be achieved through several methods. One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and improves yields . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . This one-pot synthesis is notable for its practical application and regioselectivity due to the Smiles rearrangement.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Ugi four-component reaction followed by intramolecular O-arylation . This method is advantageous due to its simplicity and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the halogenated positions of the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine: Shares a similar core structure but lacks the phenyl substitution.

    Loxapine: An antipsychotic drug with a similar oxazepine ring system.

    Amoxapine: An antidepressant with a similar chemical structure.

Uniqueness

2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-phenyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-11-8-4-5-9-12(11)19-13(15(18)16-14)10-6-2-1-3-7-10/h1-9,13H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGQYLVMPYAFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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